Deposition Rate Performance of tert-Butyl-Functionalized Aminosilanes vs. Methyl-Functionalized Analogs
Comparative studies of aminosilane precursors in ALD processes reveal that tert-butyl-functionalized aminosilanes such as BTBAS exhibit substantially higher deposition rates than methyl-substituted analogs such as TDMAS. TDMAS demonstrated a deposition rate approximately 40% lower than BTBAS and BDEAS under identical ALD conditions [1]. This class-level trend strongly implies that tris(tert-butylamino)silane (target compound) would maintain superior deposition kinetics relative to TDMAS due to the favorable steric and electronic characteristics conferred by tert-butyl substitution.
| Evidence Dimension | ALD deposition rate (relative comparison) |
|---|---|
| Target Compound Data | Not directly measured for N,N',N''-tri-tert-butylsilanetriamine; class inference from BTBAS performance. |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane): ~40% lower deposition rate than BTBAS. |
| Quantified Difference | BTBAS (tert-butyl functionalized) shows approximately 40% higher deposition rate than TDMAS (methyl functionalized). |
| Conditions | ALD of silicon oxide; comparative evaluation of BTBAS, BDEAS, and TDMAS. |
Why This Matters
Higher deposition rates directly translate to increased throughput and reduced cost-per-wafer in semiconductor manufacturing, making tert-butyl-functionalized precursors economically preferable for high-volume production.
- [1] O'Neill, M. L., Bowen, H. R., Derecskei-Kovacs, A., Cuthill, K. S., Han, B., & Xiao, M. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface, 20(4), 33–37. View Source
